molecular formula C9H10N2O2 B12819076 4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one

4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one

Cat. No.: B12819076
M. Wt: 178.19 g/mol
InChI Key: FMSMATIKFXSIMH-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures, ranging from 140°C to 220°C, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the benzimidazole ring

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-hydroxy-2,3-dimethyl-3aH-benzimidazol-4-one

InChI

InChI=1S/C9H10N2O2/c1-5-10-8-6(12)3-4-7(13)9(8)11(5)2/h3-4,9,12H,1-2H3

InChI Key

FMSMATIKFXSIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=O)C2N1C)O

Origin of Product

United States

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